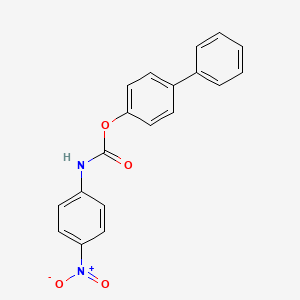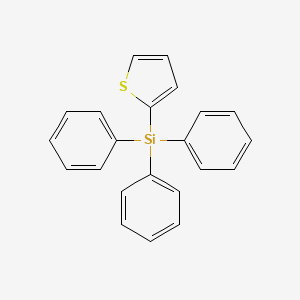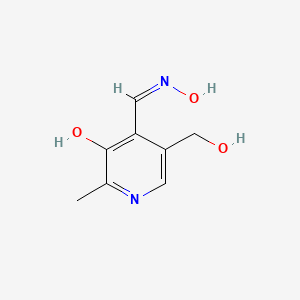
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is a chemical compound with the molecular formula C16H16HgO3 and a molecular weight of 456.894 g/mol . This compound is known for its unique structure, which includes a mercury atom bonded to an acetate group and a diphenyl-hydroxyethyl moiety. It is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate typically involves the reaction of mercury(II) acetate with 2,2-diphenyl-2-hydroxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+C6H5CH(OH)C6H5→C6H5CH(HgOAc)C6H5+HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories due to its specialized applications. The production process involves careful handling of mercury compounds and adherence to safety protocols to prevent exposure to toxic mercury vapors.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the mercury-containing moiety to less toxic forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenyl ketone, while reduction could produce diphenylmethanol.
Scientific Research Applications
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: Employed in studies involving the interaction of mercury compounds with biological molecules.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diphenyl-2-hydroxyethyl)mercuri acetate involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can be used to study the effects of mercury on biological systems.
Comparison with Similar Compounds
Similar Compounds
Mercury(II) acetate: A simpler mercury compound used in similar applications.
Diphenylmercury: Another mercury-containing compound with different reactivity and applications.
Phenylmercuric acetate: Used as a preservative and antiseptic.
Uniqueness
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate is unique due to its specific structure, which combines a diphenyl-hydroxyethyl moiety with a mercury acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
29053-02-9 |
|---|---|
Molecular Formula |
C16H16HgO3 |
Molecular Weight |
456.89 g/mol |
IUPAC Name |
acetyloxy-(2-hydroxy-2,2-diphenylethyl)mercury |
InChI |
InChI=1S/C14H13O.C2H4O2.Hg/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2(3)4;/h2-11,15H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FAUXILBERNTIJN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)




![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)


